Nortrachelogenin
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Overview
Description
Wikstromol is a natural product found in Trachelospermum asiaticum, Daphne odora, and other organisms with data available.
Mechanism of Action
Target of Action
Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .
Mode of Action
This compound interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .
Biochemical Pathways
The action of this compound affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to this compound treatment results in the loss of intracellular components .
Result of Action
The result of this compound’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .
Action Environment
It is known that this compound exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .
Biochemical Analysis
Biochemical Properties
Nortrachelogenin has been found to interact with various biomolecules, particularly in the context of its antibacterial effects . It has been observed to disrupt the plasma membrane of bacterial cells, leading to an increase in membrane permeability . This disruption allows for the efflux of potassium ions from the cytosol into the extracellular matrix, indicating that cellular damage due to this compound treatment results in the loss of intracellular components .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In bacterial cells, it has been found to exert antibacterial effects by disorganizing and perturbing the cytoplasmic membrane . In mammalian cells, this compound has been shown to have antitumor activities against breast and lung cancer cells .
Molecular Mechanism
The molecular mechanism of this compound’s action is related to its interaction with the plasma membrane of cells . It disrupts the membrane, leading to increased permeability and the subsequent loss of intracellular components . This disruption of the membrane is thought to be a key factor in this compound’s antibacterial effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s antibacterial effects occur upon treatment and continue as long as the compound is present .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce inflammation. In a study on carrageenan-induced paw inflammation in mice, this compound significantly attenuated the inflammation .
Metabolic Pathways
This compound is produced by secondary metabolic pathways . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on the plasma membrane, it is likely that this compound interacts with the membrane to exert its effects .
Subcellular Localization
Given its observed interactions with the plasma membrane, it is likely that this compound localizes to the membrane to exert its effects .
Properties
CAS No. |
34444-37-6 |
---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14?,20-/m0/s1 |
InChI Key |
ZITBJWXLODLDRH-LGTGAQBVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |
34444-37-6 | |
Pictograms |
Environmental Hazard |
Synonyms |
8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone nortrachelogenin nortrachelogenin, (3R-cis)-isomer wikstromol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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